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Zinpyr1;Zinpyr 1

Cat. No.: B12057756
CAS No.: 914203-46-6
M. Wt: 823.7 g/mol
InChI Key: NKEYRLVORYSIBB-UHFFFAOYSA-N
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Description

Significance of Zinc(II) in Biological Systems Research

Zinc(II), a redox-inert divalent cation, is the second most abundant transition metal in the human body after iron and is indispensable for a vast array of biological processes. scielo.org.bokcl.ac.ukwikipedia.org It serves as a crucial structural component for an estimated 10% of all human proteins, including numerous enzymes and transcription factors, where it plays a vital role in maintaining their proper conformation and function. kcl.ac.ukwikipedia.org Zinc ions are integral to the catalytic activity of over 300 enzymes across all enzyme classes. wikipedia.org Beyond its structural and catalytic functions, zinc is also recognized as a signaling molecule, capable of modulating signal transduction pathways and influencing processes such as gene expression, RNA and DNA metabolism, and apoptosis (programmed cell death). wikipedia.orgresearchgate.net In the brain, zinc is stored in synaptic vesicles of specific neurons and plays a key role in synaptic plasticity, which is fundamental to learning and memory. wikipedia.org Given its ubiquitous and critical roles, the dysregulation of zinc homeostasis is implicated in a variety of diseases, making the study of its cellular and systemic dynamics a major focus of biomedical research. taylorfrancis.commdpi.com

Role of Fluorescent Probes in Zinc(II) Ion Detection and Imaging

The study of zinc(II) ions in biological systems has been significantly advanced by the development of fluorescent probes. nih.gov These small organic molecules are designed to exhibit a change in their fluorescent properties upon binding to specific ions like Zn(II). taylorfrancis.com This change, often a significant increase in fluorescence intensity (a "turn-on" response), allows for the visualization and quantification of zinc ions in their native biological environment, such as within living cells. nih.gov Fluorescent probes offer several advantages for biological research, including high sensitivity, good selectivity, and the ability to provide real-time spatial and temporal information about ion dynamics without causing significant disruption to the system being studied. taylorfrancis.comnih.gov The development of cell-permeable fluorescent sensors has been particularly transformative, enabling researchers to investigate intracellular zinc concentrations and trafficking. nih.gov

Overview of Zinpyr-1 as a Pioneering Fluorescent Zinc(II) Sensor

Zinpyr-1 emerged as a pioneering fluorescent sensor for zinc(II) from the laboratory of Stephen J. Lippard at MIT. nih.gov It is based on a fluorescein (B123965) platform, which provides a bright fluorescent signal in the visible spectrum. nih.gov Zinpyr-1 was designed to be cell-permeable, allowing it to be easily introduced into living cells for the study of intracellular zinc. nih.govnih.gov Key features of Zinpyr-1 that have contributed to its widespread adoption in academic research include its high affinity for zinc(II), a significant increase in fluorescence upon zinc binding, and favorable photophysical properties for biological imaging. nih.gov The synthesis of Zinpyr-1 is achieved through a straightforward one-step Mannich reaction. nih.gov Its development has paved the way for a deeper understanding of the roles of "mobile" or loosely bound zinc in cellular physiology and pathology. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H36Cl2N6O5 B12057756 Zinpyr1;Zinpyr 1 CAS No. 914203-46-6

Properties

CAS No.

914203-46-6

Molecular Formula

C46H36Cl2N6O5

Molecular Weight

823.7 g/mol

IUPAC Name

2-[4,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58)

InChI Key

NKEYRLVORYSIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O

Origin of Product

United States

Chemical Properties and Synthesis of Zinpyr 1

Zinpyr-1 is a synthetic organic molecule with a chemical structure that combines a fluorescein (B123965) fluorophore with two di(2-picolyl)amine (DPA) moieties that act as the zinc-binding sites. nih.gove-century.us The systematic chemical name for Zinpyr-1 is 4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichloro-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. caymanchem.combiomol.com

The key photophysical and binding properties of Zinpyr-1 are summarized in the table below.

PropertyValueReference(s)
Excitation Wavelength (λex)~515 nm (apo) to ~507 nm (Zn²⁺ bound) biomol.comresearchgate.net
Emission Wavelength (λem)~513-558 nm caymanchem.combiomol.com
Quantum Yield (Φ)~0.38 (apo) to ~0.9 (Zn²⁺ bound) nih.govresearchgate.netacs.org
Dissociation Constant (Kd) for Zn²⁺<1 nM nih.govresearchgate.netnih.gov
Molar Extinction Coefficient (ε)~79,500 M⁻¹cm⁻¹ at 515 nm (apo) researchgate.net

Zinpyr-1 is synthesized via a Mannich reaction, which is a one-step process. nih.gov This reaction involves the aminoalkylation of the fluorescein core with the di(2-picolyl)amine zinc-binding groups. nih.gov This synthetic accessibility has contributed to its widespread availability and use in the research community.

Mechanism of Action As a Zinc Sensor

The ability of Zinpyr-1 to function as a "turn-on" fluorescent sensor for zinc(II) is based on a process known as photoinduced electron transfer (PET). nih.gov In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the di(2-picolyl)amine groups can quench the fluorescence of the fluorescein (B123965) core through PET. nih.govdntb.gov.ua This process involves the transfer of an electron from the amine to the excited state of the fluorophore, leading to a non-radiative decay pathway and thus, low fluorescence.

Upon binding of a zinc(II) ion, the lone pair electrons on the nitrogen atoms are engaged in coordination with the metal ion. nih.gov This binding event lowers the energy of the amine's highest occupied molecular orbital (HOMO), thereby inhibiting the PET process. nih.govdntb.gov.ua As a result, the excited state of the fluorescein fluorophore decays through radiative pathways, leading to a significant enhancement of the fluorescence signal. nih.gov This mechanism allows for a 3- to 5-fold increase in fluorescence intensity upon zinc binding under simulated physiological conditions. nih.govdntb.gov.ua The X-ray crystal structure of a 2:1 Zn(II):Zinpyr-1 complex has been solved, providing structural confirmation of the binding mode. nih.gov

Zinc Ii Ion Binding Characteristics and Specificity in Research Contexts

Apparent Binding Affinity and Dissociation Constants for Zinc(II) (Kd)

Zinpyr-1 is recognized for its high affinity for zinc(II) ions, which allows it to detect very low concentrations of labile zinc. The strength of the interaction between Zinpyr-1 and a zinc(II) ion is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity. Zinpyr-1 exhibits a sub-nanomolar affinity for Zn(II), making it well-suited for measuring the low levels of free zinc found in biological systems like human serum. nih.gov

The reported dissociation constant for the Zinpyr-1:zinc complex is approximately 0.7 nM. nih.govnih.govacs.org This high affinity is a significant advantage over other fluorescent zinc sensors, such as FluoZin-3, which has a higher Kd of 8.9 nM and is therefore less sensitive to low zinc concentrations. nih.gov The design of the Zinpyr family of sensors allows for modification of this binding affinity. For example, substituting a pyridine (B92270) arm of the chelating dipicolylamine (DPA) moiety with a pyrazine (B50134) group, a weaker zinc-binding ligand, results in a sensor (ZPP1) with a lower apparent zinc affinity. nih.gov

Research has also characterized the successive binding constants for Zinpyr-1, providing a more detailed picture of its interaction with Zn(II). These have been reported with logarithmic values of logK₁ = 8.3 and logK₂ = 7.1.

Table 1: Reported Dissociation Constants (Kd) for Zinpyr-1 and a Related Sensor

Compound Dissociation Constant (Kd) Reference(s)
Zinpyr-1 0.7 nM nih.gov, acs.org, nih.gov

Stoichiometry of Zinc(II) Binding and Sequential Fluorescence Enhancement

Zinpyr-1 is a ditopic sensor, meaning its molecular structure contains two distinct metal-binding sites, or chelating units. nih.govacs.org This structure allows a single Zinpyr-1 molecule to bind up to two zinc(II) ions. amazonaws.com The binding process is sequential, and importantly, the fluorescence enhancement is not uniform with each binding event.

The binding mechanism for the Zinpyr family of sensors follows a distinct two-step process:

First Binding Event: The first Zn(II) ion binds to one of the two chelating sites. This initial binding occurs with very high affinity but results in only a minimal increase in fluorescence. nih.govmit.edu The monometalated complex (LZn) remains in a relatively quenched state. nih.gov

Second Binding Event: The second Zn(II) ion binds to the remaining available site. This second binding event is responsible for the dramatic increase, or "turn-on," of the sensor's fluorescence. nih.govnih.govmit.edu The fully bound, dimetalated complex (LZn₂) exhibits a significantly higher fluorescence quantum yield compared to both the free ligand (L) and the monometalated form (LZn). nih.gov

This sequential enhancement is a key feature of Zinpyr-1's function. The fluorescence titration curve, which plots fluorescence against zinc concentration, shows a characteristic "OFF-ON" response. mit.edu When titrating a solution of zinc ions with the sensor, a sharp fluorescence maximum is observed at a sensor-to-Zn(II) ratio of 0.5, which corresponds to the formation of the highly fluorescent 1:2 (LZn₂) complex. nih.gov This predictable stoichiometry is crucial for the quantitative determination of zinc concentrations in experimental samples. nih.gov

Table 2: Stoichiometry and Fluorescence of Zinpyr-1 Complexes

Complex Form Sensor:Zn(II) Ratio Relative Fluorescence
Free Ligand (L) 1:0 Low ("OFF")
Monometalated (LZn) 1:1 Low ("OFF")

Specificity Profile Towards Other Divalent Metal Ions

A critical characteristic of any ion sensor is its specificity for the target ion over other potentially interfering ions present in the same environment. Zinpyr-1 demonstrates a strong selectivity for zinc(II) over many other biologically abundant divalent metal ions.

Studies on Zinpyr-family sensors show no significant fluorescence response upon the addition of major physiological cations such as calcium(II) (Ca²⁺) and magnesium(II) (Mg²⁺). nih.gov This selectivity is attributed to the design of the chelating units, which contain "soft" nitrogen donor atoms. According to Hard and Soft Acid and Base (HSAB) theory, these soft donors preferentially bind to softer metal ions like zinc(II) rather than "hard" ions like Ca²⁺ and Mg²⁺. mit.edu

However, the sensor's fluorescence can be affected by other divalent transition metals. Ions such as copper(II) (Cu²⁺), iron(II) (Fe²⁺), and nickel(II) (Ni²⁺) have been shown to quench the fluorescence of Zinpyr-type sensors. nih.gov Despite this, in cellular environments, Zinpyr-1 exhibits a high degree of selectivity for the labile, low molecular mass (LMM) fraction of zinc. nih.gov It produces a stronger and more specific fluorescence response for this labile zinc pool compared to other zinc-binding dyes, which may show non-specific fluorescence from binding metals complexed with proteins in the high molecular mass (HMM) fraction. nih.gov

Table 3: Selectivity of Zinpyr-family Sensors to Divalent Metal Ions

Metal Ion Observed Effect on Fluorescence Reference
Zinc(II) Strong fluorescence enhancement nih.gov
Calcium(II) No response nih.gov
Magnesium(II) No response nih.gov
Copper(II) Quenching nih.gov
Iron(II) Quenching nih.gov
Nickel(II) Quenching nih.gov
Manganese(II) Quenching nih.gov

Formation of Ternary Complexes with Low Molecular Weight Ligands (LMWLs)

In complex biological fluids, the behavior of a fluorescent sensor can be influenced by the presence of other molecules capable of binding the target ion. Research has shown that Zinpyr-1 can form ternary complexes with zinc(II) and various low molecular weight ligands (LMWLs) that are abundant in cells. nih.govacs.org

A ternary complex in this context consists of the sensor, a zinc(II) ion, and an LMWL, forming a Zn(Zinpyr-1)(LMWL) species. acs.org The formation of these complexes is significant because it can perturb the sensor's performance and affects the interpretation of its signal. nih.govacs.org Rather than solely reporting the concentration of free, hydrated Zn²⁺ ions, the sensor may instead be reporting on zinc that is already complexed with these endogenous ligands. nih.govacs.org

Studies have identified glutamic acid as an LMWL that forms particularly strong ternary complexes with the Zn(Zinpyr-1) unit. nih.govacs.org Numerical simulations based on experimental data suggest that under physiological concentrations of LMWLs, the Zn(Zinpyr-1)(Glutamate) complex could be the dominant species, accounting for over 96% of the exchangeable zinc bound to the sensor. nih.govacs.org This finding indicates that in a cellular context, Zinpyr-1's signal is heavily influenced by the presence of LMWLs and that the sensor effectively reports on zinc complexed to these small molecules. acs.org

Synthesis and Derivatization Strategies for Advanced Research Probes

Synthetic Methodologies for Zinpyr-1 and Its Analogues (e.g., Mannich Reaction)

Zinpyr-1 itself is synthesized efficiently in a single step via a Mannich reaction mdpi.comucsd.eduucsd.eduresearchgate.netacs.orgnih.govmit.edu. This reaction typically involves the condensation of a fluorescein (B123965) precursor with formaldehyde (B43269) and the appropriate amine-containing metal-binding ligand. In contrast, Zinpyr-2, another early member of the family, requires a more involved multistep synthesis, often utilizing 4′,5′-fluorescein dicarboxaldehyde as a key intermediate ucsd.eduresearchgate.netacs.orgnih.govmit.edu.

Beyond the initial Zinpyr sensors, numerous analogues have been developed by modifying the fluorescein core or the metal-binding units. These modifications aim to tune various properties, including optical characteristics, metal-binding affinity, and cellular behavior. For instance, Zinpyr analogues such as the ZinAlkylPyr (ZAP) series were synthesized by replacing picolyl moieties with alkyl groups, which influenced quantum yields and explored pH-dependent sensing capabilities acs.orgnih.govacs.org. Other research has focused on creating ditopic sensors with pyridine (B92270)/pyrazine-containing chelating units to delineate the principles governing their characteristic OFF-ON-OFF fluorescence behavior acs.orgnih.gov.

Functionalization for Controlled Membrane Permeability and Intracellular Trapping

Controlling the entry and retention of fluorescent probes within cells is crucial for effective intracellular imaging. Zinpyr-1 is inherently cell-permeable, but its distribution can be modified through strategic functionalization.

A common strategy to modulate membrane permeability and achieve intracellular trapping involves the esterification of carboxylic acid groups present in certain Zinpyr derivatives. For example, Zinpyr-1 analogues bearing a carboxylic acid at the 5- or 6-position of the fluorescein ring (e.g., ZP1(6-CO₂H)) are typically membrane-impermeant due to their negative charge at physiological pH researchgate.netacs.orgmit.edunih.govnih.govmit.edu. However, masking these carboxylic acid groups as esters, such as ethyl esters (e.g., ZP1(6-CO₂Et)), renders the molecule neutral and thus cell-permeable researchgate.netmit.edunih.govnih.govmit.edu. Once inside the cell, these esterified derivatives can be hydrolyzed by intracellular esterases, releasing the charged, membrane-impermeant form and leading to intracellular trapping researchgate.netmit.edu. This strategy has proven effective for delineating zinc in specific cellular compartments or in damaged neurons researchgate.netnih.govmit.edu.

Conversely, the introduction of charged groups, such as a carboxylate anion, onto the Zinpyr scaffold is a deliberate strategy to prevent the sensor from crossing cell membranes researchgate.netacs.orgmit.edunih.govnih.govmit.edu. These membrane-impermeant versions are useful for tracking extracellular zinc or for applications where intracellular accumulation is not desired. The presence of the negatively charged carboxylate group can also influence the probe's photophysical properties, potentially reducing proton-induced background fluorescence by lowering the pKa of the benzylic amines responsible for quenching researchgate.netmit.edu.

Design of Acetylated Derivatives for Reaction-Based Zinc(II) Sensing

A significant advancement in Zinpyr-based sensing involves the design of acetylated derivatives, such as diacetylated Zinpyr-1 (DA-ZP1). In these probes, the hydroxyl groups of the fluorescein core are acetylated. This acetylation effectively quenches the fluorescence of the metal-free sensor by disrupting the π-conjugation of the fluorophore pnas.orgacs.orgnih.govnih.govnih.govnih.gov. Upon binding of Zn²⁺, the Lewis acidity of the ion promotes rapid hydrolysis of the acetyl groups. This hydrolysis restores the conjugation of the fluorophore and significantly enhances fluorescence intensity, providing a large, rapid, and zinc-induced fluorescence response pnas.orgnih.govnih.govnih.gov. This "reaction-based" sensing mechanism offers several advantages, including a substantially improved zinc sensitivity, a higher dynamic range, and importantly, an insensitivity to proton-induced fluorescence, which is a common issue with non-acetylated PET-based sensors pnas.orgnih.govnih.govnih.gov. DA-ZP1 derivatives have been successfully used to image endogenous mobile Zn²⁺ in biological tissues acs.orgnih.gov.

Development of Novel Zinpyr Family Members with Tuned Optical and Binding Properties

The Zinpyr family continues to expand with the development of novel analogues designed to offer a broader spectrum of optical properties and tailored binding affinities for specific research needs chemrxiv.orgacs.orgmit.eduscispace.com. Researchers have explored modifications to the metal-binding units, such as substituting pyridyl groups with pyrazines or alkyl groups, to fine-tune zinc affinity and selectivity acs.orgnih.govacs.orgacs.orgscispace.com. For example, the introduction of pyrazine (B50134) moieties has been shown to decrease the basicity of the binding pocket, thereby reducing proton-induced background fluorescence, although it may also lower zinc-binding affinity acs.org.

Furthermore, efforts have been made to create probes with tunable emission wavelengths, expanding the available spectral range for multiplexed imaging chemrxiv.org. The development of Zinpyr derivatives functionalized with targeting peptides or specific chemical units has also enabled precise localization within organelles like mitochondria or the Golgi apparatus, facilitating organelle-specific zinc detection nih.govnih.gov. These advancements underscore the versatility of the Zinpyr scaffold for creating sophisticated probes for diverse biological imaging applications.

Applications and Methodologies in Biological Research Systems

Cellular and Subcellular Zinc(II) Imaging Methodologies

Zinpyr-1's structural design facilitates its passage across cellular membranes, making it an effective tool for investigating intracellular zinc in living systems. mdpi.comnih.gov Upon entering the cell, it can bind to labile zinc, which is the pool of loosely bound or readily exchangeable zinc ions, providing insights into cellular zinc dynamics.

Zinpyr-1 is widely employed for imaging labile zinc in live cells due to its membrane permeability and responsive fluorescent signal. nih.gov The probe's fluorescence intensity increases upon binding to Zn²⁺, enabling researchers to visualize the distribution of these ions within intact cells. e-century.usresearchgate.net For instance, Zinpyr-1 has been successfully loaded into Cos-7 cells, where it demonstrated a strong fluorescent response to changes in intracellular Zn²⁺ concentrations. mdpi.com

Derivatives of Zinpyr-1, such as diacetylated Zinpyr-1 (DA-ZP1), have been developed to enhance its properties for live-cell imaging. acs.org Acetylation quenches background fluorescence, leading to a more significant fluorescence increase upon zinc binding and reducing interference from proton-induced signals, which is particularly useful for imaging zinc in acidic compartments. acs.org This modification allows for the use of lower probe concentrations, minimizing potential interference with cellular zinc homeostasis. acs.orgmdpi.com The Zinpyr family of sensors has been expanded to include new, brighter members that are also cell-permeable and have been used to detect intracellular zinc in live-cell imaging applications. chemrxiv.orgnih.gov

Confocal microscopy, when used with Zinpyr-1, allows for the detailed spatiotemporal analysis of zinc distribution within cells and tissues. This technique provides high-resolution, optically sectioned images, enabling the three-dimensional reconstruction of zinc localization and the tracking of its movement over time.

In studies on plant roots, confocal laser-scanning microscopy (CLSM) with Zinpyr-1 staining has been used to visualize the specific localization of zinc in different cell layers. researchgate.net For example, in Arabidopsis roots, Zinpyr-1 fluorescence was predominantly observed in the xylem under normal conditions. researchgate.netnih.gov This application highlights the ability of the probe, combined with confocal imaging, to resolve zinc distribution at the tissue and cellular level. Similarly, confocal microscopy has been instrumental in co-localization studies within individual cells, pinpointing the presence of labile zinc in specific organelles by comparing the Zinpyr-1 signal with that of organelle-specific dyes. nih.gov

A key application of Zinpyr-1 is determining the subcellular distribution of labile zinc. Through co-staining experiments with organelle-specific fluorescent markers, researchers have identified several organelles as potential sites of zinc storage.

Studies in HeLa cells and rat primary cortical neurons have shown that the fluorescent signal from Zinpyr-1 co-localizes with markers for the mitochondria (MitoFluor Red 589), the endoplasmic reticulum (ER Tracker Red), and the Golgi apparatus (BODIPY TR ceramide). nih.gove-century.us These findings suggest the presence of chelatable zinc within these three organelles, supporting the hypothesis that they serve as intracellular zinc stores. nih.gov In contrast, the cytosol and nucleus showed minimal detectable zinc fluorescence with Zinpyr-1, likely due to the high concentration of proteins that bind zinc with high affinity in these compartments, leaving very little free zinc to be detected. nih.gove-century.us

To achieve more precise targeting, a modified approach has been developed where Zinpyr-1 is functionalized with a benzylguanine moiety (ZP1BG). plu.edunih.gov This allows it to be covalently attached to a genetically expressed SNAP-tag fusion protein, which can be directed to specific organelles. plu.edunih.gov This methodology has been successfully used to anchor the zinc sensor within the mitochondria and Golgi apparatus of live HeLa cells, enabling targeted monitoring of zinc flux in these specific subcellular locations. plu.edunih.gov

Table 1: Organelle-Specific Zinc Localization Studies Using Zinpyr-1
OrganelleCell TypeMethodologyKey FindingReference
MitochondriaHeLa cells, Rat cortical neuronsCo-localization with MitoFluor Red 589Presence of free, chelatable zinc detected. nih.gov
Endoplasmic ReticulumHeLa cells, Rat cortical neuronsCo-localization with ER Tracker RedPresence of free, chelatable zinc detected. nih.gov
Golgi ApparatusHeLa cells, HIT T15 cellsCo-localization with BODIPY TR ceramidePresence of free, chelatable zinc detected. nih.gov
Mitochondria & Golgi ApparatusHeLa cellsGenetically targeted ZP1BG via SNAP-tagSuccessful anchoring of the sensor for targeted zinc monitoring. plu.edunih.gov

Beyond qualitative imaging, Zinpyr-1 can be used for the quantitative measurement of labile zinc concentrations. This is achieved by calibrating the fluorescence signal based on the sensor's fractional saturation. The method involves measuring the minimum fluorescence (Fmin) after adding a strong zinc chelator like TPEN or EDTA, and the maximum fluorescence (Fmax) after saturating the probe with a known concentration of zinc sulfate. mdpi.compubcompare.ai

This technique has been applied to determine free zinc concentrations in human serum. A fluorimetric microassay using Zinpyr-1 established that the average free zinc concentration in serum samples from healthy subjects was 0.22 ± 0.05 nM, with a range of 0.09 to 0.42 nM. nih.gov This free zinc pool did not correlate with total serum zinc concentrations, highlighting its distinct nature. nih.gov

In cultured cells, Zinpyr-1 has proven suitable for quantifying free intracellular zinc. mdpi.com Studies in different breast cancer cell subtypes found basal free zinc levels ranging from 0.62 nM to 1.25 nM. mdpi.com The calculation of the free zinc concentration ([Zn²⁺]free) is based on the following equation, using the dissociation constant (Kd) of the Zinpyr-1:zinc complex, which is approximately 0.7 nM. mdpi.compubcompare.ai

[Zn²⁺]free = Kd * (F - Fmin) / (Fmax - F)

Where:

F is the fluorescence of the sample.

Fmin is the fluorescence in the absence of zinc (achieved with a chelator).

Fmax is the fluorescence of the zinc-saturated probe.

Investigating Zinc(II) Homeostasis and Translocation Mechanisms

Zinpyr-1 is a valuable tool for studying the complex network of transporters that maintain zinc homeostasis. By comparing fluorescence patterns in wild-type organisms with those in mutants lacking specific transporters, researchers can deduce the transporters' roles in zinc uptake, distribution, and storage.

The application of Zinpyr-1 in model organisms has provided significant insights into the function of zinc transporter proteins.

In the plant Arabidopsis thaliana, Zinpyr-1 has been used to examine how mutations in zinc transporters affect zinc distribution in the roots. nih.gov In wild-type roots, Zinpyr-1 fluorescence is most prominent in the xylem, the tissue responsible for water and nutrient transport to the shoot. researchgate.netnih.gov However, in a double mutant (hma2, hma4) deficient in two transporters responsible for loading zinc into the xylem, the fluorescence pattern is altered. researchgate.netnih.gov In these mutants, Zinpyr-1 fluorescence is low in the xylem but high in the surrounding pericycle and endodermis cells, demonstrating that HMA2 and HMA4 are crucial for the translocation of zinc from the root periphery to the central vascular tissue. researchgate.netnih.gov Similarly, studies on ZIP family transporters in Arabidopsis showed that while wild-type plants had abundant fluorescence in the stele, triple and quadruple mutants displayed the strongest signal in the cortex and endodermis, indicating impaired zinc distribution. nih.gov

In the nematode Caenorhabditis elegans, Zinpyr-1 has been used to link zinc homeostasis to other physiological processes, such as lipid metabolism. nih.gov Studies on mutants of zinc transporters, including the cation diffusion facilitator CDF-1, revealed changes in Zinpyr-1 fluorescence compared to wild-type worms. nih.gov Inactivation of the cdf-1 gene was shown to reduce Zinpyr-1 fluorescence, and this change was associated with alterations in lipid storage, supporting a functional link between zinc levels and lipid metabolism regulated by specific transporters. nih.gov

Table 2: Application of Zinpyr-1 in Studying Zinc Transporter Mutants
Model OrganismTransporter(s) StudiedObservation in Wild-TypeObservation in MutantConclusionReference
Arabidopsis thalianaHMA2, HMA4High Zinpyr-1 fluorescence in xylem.Low fluorescence in xylem; high in pericycle and endodermis.HMA2 and HMA4 are essential for loading zinc into the xylem for root-to-shoot translocation. researchgate.netnih.gov
Arabidopsis thalianaIRT3, ZIP4, ZIP6, ZIP9High Zinpyr-1 fluorescence in the stele.Strongest fluorescence in cortex and endodermis of triple/quadruple mutants.These ZIP transporters function in proper zinc distribution within the root. nih.gov
Caenorhabditis elegansCDF-1Baseline Zinpyr-1 fluorescence.Reduced Zinpyr-1 fluorescence.CDF-1 is involved in maintaining zinc homeostasis, which is linked to lipid metabolism. nih.gov

Analysis of Intracellular Zinc(II) Distribution Dynamics

Zinpyr-1 has been instrumental in mapping the subcellular distribution of labile zinc, revealing that free zinc is not uniformly distributed but is instead concentrated in specific organelles. This compartmentalization is crucial for cellular homeostasis and signaling.

Methodologically, researchers co-stain living cells with Zinpyr-1 and organelle-specific fluorescent dyes to determine the localization of free zinc. Studies in HeLa cells and rat primary cortical neurons have demonstrated significant co-localization of Zinpyr-1 fluorescence with markers for the mitochondria, endoplasmic reticulum (ER), and the Golgi apparatus. This indicates that these organelles serve as key storage sites for intracellular free zinc. In contrast, the cytosol and nucleus show minimal Zinpyr-1 fluorescence, suggesting that zinc in these compartments is tightly bound to proteins and not readily chelatable.

In plant biology, Zinpyr-1 has been employed to study zinc homeostasis in the roots of Arabidopsis thaliana. unimelb.edu.aunih.gov In wild-type plants, Zinpyr-1 fluorescence is predominantly observed in the xylem, the tissue responsible for water and nutrient transport. unimelb.edu.aunih.gov This signal is diminished by the application of the zinc chelator N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) and is enhanced with increased exogenous zinc, confirming that the fluorescence correlates with relative zinc concentrations. unimelb.edu.aunih.gov In hma2, hma4 double mutants, which have impaired root-to-shoot zinc translocation, Zinpyr-1 fluorescence is significantly reduced in the xylem and accumulates in the pericycle and endodermis cells. unimelb.edu.aunih.gov These findings demonstrate Zinpyr-1's effectiveness in examining the effects of genetic mutations on zinc distribution at the tissue and cellular level in plants. nih.gov

Table 1: Zinpyr-1 Localization in Different Biological Systems

Biological System Cell/Tissue Type Primary Localization of Zinpyr-1 Fluorescence Reference
Mammalian HeLa Cells Mitochondria, Endoplasmic Reticulum, Golgi Apparatus
Mammalian Rat Cortical Neurons Mitochondria, Endoplasmic Reticulum, Golgi Apparatus
Plant Arabidopsis thaliana (Wild-Type) Xylem unimelb.edu.aunih.gov
Plant Arabidopsis thaliana (hma2, hma4 mutant) Pericycle, Endodermis unimelb.edu.aunih.gov

Research into Zinc(II) Signals in Microorganisms (e.g., Escherichia coli)

The investigation of zinc signaling has been extended to microorganisms, where Zinpyr-1 has been used to explore the presence and potential roles of free zinc in bacteria like Escherichia coli. nih.gov In mammalian cells, transient zinc signals are a known part of signal transduction, regulating the activity of proteins such as protein tyrosine phosphatases. nih.gov The application of Zinpyr-1 in E. coli has confirmed that the probe can detect free Zn²⁺ in these bacteria. nih.gov

However, these studies also highlight specific methodological challenges. Experiments in E. coli are susceptible to artifacts from cellular autofluorescence, which requires corrective measures not typically needed in mammalian cell studies. nih.gov Furthermore, similar to mammalian systems, the detection of zinc with Zinpyr-1 in E. coli can be interfered with by other metal ions, particularly mercury (Hg²⁺) and cadmium (Cd²⁺). nih.gov

Despite these challenges, research using Zinpyr-1 has determined that the concentration of free Zn²⁺ in lysates of E. coli is between 0.1 and 0.2 nM, which is comparable to that found in the mammalian Jurkat cell line and corresponds to less than one free zinc ion per bacterial cell. nih.gov Changes in this free zinc concentration were observed in response to stimuli such as elevated extracellular zinc, changes in pH, and the addition of the detergent NP-40, suggesting that free intracellular zinc may control certain bacterial processes. nih.gov

Elucidating Roles of Zinc(II) in Cellular Processes and Pathways

Zinpyr-1 has enabled significant progress in understanding the specific roles of zinc in a variety of fundamental cellular activities, from signal transduction to neurobiology.

Exploration in Cellular Signaling Pathways and Protein Interactions

Zinpyr-1 has been utilized to investigate the role of zinc in specific signaling pathways and its interaction with cellular proteins. One notable example is the study of the cellular prion protein (PrPᶜ), a glycoprotein (B1211001) implicated in neurodegenerative diseases. Using Zinpyr-1, researchers have shown that PrPᶜ facilitates the uptake of zinc into neuronal cells. whiterose.ac.uk Cells expressing PrPᶜ exhibited significantly higher levels of zinc-associated fluorescence after exposure to zinc compared to control cells. whiterose.ac.uk

This PrPᶜ-mediated zinc influx was found to be dependent on the octapeptide repeat region of the protein and its interaction with specific subunits of AMPA receptors. whiterose.ac.uk The study demonstrated that PrPᶜ co-immunoprecipitates with GluA1 and GluA2 AMPA receptor subunits, suggesting a direct protein-protein interaction that facilitates zinc entry. whiterose.ac.uk The loss of this zinc uptake function in cells with mutated PrPᶜ or in those infected with prions points to its potential role in the pathogenesis of prion disorders. whiterose.ac.uk

Studies on Enzymatic Activities Modulated by Zinc(II)

Zinc ions are known to modulate the activity of numerous enzymes. Zinpyr-1 has been a key tool in studies linking cellular zinc fluctuations to changes in enzyme function, particularly that of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of signaling pathways, including insulin (B600854) signaling. nih.gov

In a study connecting PrPᶜ-mediated zinc uptake to downstream physiological effects, Zinpyr-1 was used to confirm increased intracellular zinc levels. whiterose.ac.uk This increase in labile zinc was correlated with a decrease in the activity of intracellular zinc-sensitive tyrosine phosphatases. whiterose.ac.uk Conversely, the brains of PrPᶜ-null mice showed increased tyrosine phosphatase activity, providing evidence for a physiological consequence of the PrPᶜ-dependent zinc influx. whiterose.ac.uk

Furthermore, investigations into zinc signaling in E. coli using Zinpyr-1 explored whether zinc could regulate bacterial phosphatases in a manner similar to mammalian cells. nih.gov The results showed that while changes in free zinc could be detected, phosphatase inhibition by Zn²⁺ was observed in the mammalian Jurkat cell line but not in E. coli, ruling out a role for zinc signals in regulating bacterial phosphatases under the tested conditions. nih.gov

Investigations in Neurobiology and Synaptic Zinc(II) Dynamics

The Zinpyr family of fluorescent sensors has been particularly impactful in the field of neurobiology for studying the dynamics of synaptic zinc. mdpi.comnih.gov High concentrations of chelatable zinc are found in the synaptic vesicles of a subset of glutamatergic neurons, termed "zincergic" neurons. mdpi.comresearchgate.net Upon neuronal activation, this vesicular zinc is released into the synaptic cleft, where it can modulate the activity of various neurotransmitter receptors, including NMDA and AMPA receptors. researchgate.net

Zinpyr probes are used to map these zincergic pathways and to visualize the dynamics of zinc release and uptake at the synaptic level in real-time. mdpi.com For instance, studies in hippocampal slices using Zinpyr analogues have been conducted to detect synaptically released zinc at the mossy fiber-CA3 synapse. nih.gov Electrical stimulation of mossy fiber pathways leads to an increase in fluorescence from extracellular zinc indicators, providing direct evidence of activity-dependent zinc release. nih.gov These tools have helped establish that zinc acts as a widespread, activity-dependent regulator of neuronal circuits by selectively moderating the signaling of specific receptor subtypes.

Table 2: Research Findings on Synaptic Zinc Dynamics Using Zinpyr Probes

Research Area Key Finding Implication Reference(s)
Synaptic Zinc Release Electrical stimulation of mossy fibers causes an increase in extracellular Zinpyr fluorescence. Provides direct evidence for the activity-dependent release of zinc from presynaptic terminals. nih.gov
Neuromodulation Synaptically released zinc can modulate the activity of postsynaptic receptors like NMDA and AMPA receptors. Zinc acts as a neurotransmitter or neuromodulator, fine-tuning synaptic transmission and plasticity. researchgate.net
Zincergic Pathways Zinpyr probes help map the distribution of zinc-containing neurons and synapses in brain regions like the hippocampus and cortex. Elucidates the anatomical basis for zinc's role in specific brain functions and diseases. mdpi.com

Assessment of Zinc(II)'s Role in Cellular Responses to External Stimuli (e.g., Static Magnetic Fields)

Zinpyr-1 has also been applied to investigate how external physical stimuli can affect intracellular zinc homeostasis. A study on the human monocyte cell line THP1 explored the effects of exposure to a static magnetic field (SMF) of 250 mT. Using Zinpyr-1, the researchers found that exposure to the SMF for 1, 2, or 3 hours resulted in a decrease in the cellular fraction of labile zinc. This finding indicates that SMF can alter intracellular zinc homeostasis, even though the study did not find significant evidence of SMF-induced oxidative stress or DNA damage under the experimental conditions. This application showcases Zinpyr-1's utility in toxicology and environmental health studies to probe the cellular effects of non-ionizing radiation.

Computational and Theoretical Studies on Zinpyr 1

Application of Density Functional Theory (DFT) for Electronic Excited States Characterization

Density Functional Theory (DFT), particularly Time-Dependent DFT (TD-DFT), has been instrumental in characterizing the electronic excited states of Zinpyr-1. These calculations are crucial for understanding the molecule's optical properties, such as its absorption and emission wavelengths. Studies have employed TD-DFT to identify the nature of the low-lying excited states, which are directly responsible for the molecule's fluorescence behavior mit.eduresearchgate.netnih.govresearchgate.netmit.edubohrium.comacs.org. By analyzing the electronic transitions, researchers can predict how the molecule will interact with light and how its spectral properties might change upon binding to its target analyte, Zn(II) mit.edunih.govmit.edu. Constrained DFT (CDFT) has also been utilized as a complementary method to TD-DFT, offering an alternative approach to characterizing charge-transfer (CT) excited states, which are central to the photoinduced electron transfer (PET) mechanism in Zinpyr-1 mit.eduresearchgate.netnih.govresearchgate.net.

Modeling Luminescence Switching and Photoinduced Electron Transfer Processes

The luminescence switching behavior of Zinpyr-1, characterized by a significant increase in fluorescence upon binding Zn(II), is primarily attributed to a Photoinduced Electron Transfer (PET) mechanism mit.edunih.govresearchgate.netnih.govucsd.educhemrxiv.org. Computational studies have focused on modeling this process by investigating how Zn(II) binding alters the energy levels of Zinpyr-1's electronic states. Specifically, theoretical calculations have shown that in the absence of Zn(II), an electron transfer from the tertiary amine donor to the excited fluorophore (xanthone core) quenches the fluorescence mit.edunih.govresearchgate.netnih.govucsd.edu. Upon coordination with Zn(II), the energy levels are shifted such that this PET pathway is inhibited, allowing for fluorescence emission mit.edunih.govresearchgate.netnih.govucsd.educhemrxiv.org. DFT and CDFT methods have been employed to map these energy changes, providing a theoretical basis for the observed "turn-on" fluorescence response mit.edunih.govmit.eduresearchgate.net. These studies also highlight the importance of the pKa of receptor sites, suggesting that sites with pKa values close to the physiological pH might lead to protonation-induced background fluorescence, which can be a design consideration for future probes mit.edunih.govresearchgate.net.

Numerical Simulations of Zinc(II) Distribution and Complexation with Endogenous Ligands

Beyond the intrinsic photophysics of Zinpyr-1, computational methods have been used to simulate its behavior within complex biological environments, particularly concerning the distribution and complexation of Zn(II) ions acs.orgnih.gov. Studies have investigated how Zinpyr-1 interacts with endogenous low molecular weight ligands (LMWLs) that are present in cellular environments acs.orgnih.gov. Numerical simulations, incorporating experimentally determined stability constants, have been performed to predict the speciation of Zn(II) in the presence of Zinpyr-1 and various LMWLs, such as glutamic acid acs.orgnih.gov. These simulations reveal that LMWLs can significantly influence the distribution of Zn(II) species, often forming ternary complexes with Zinpyr-1 acs.orgnih.gov. For instance, simulations have shown that glutamic acid can form strong ternary complexes with Zinpyr-1, leading to Zn(Zinpyr-1)(Glu) being the dominant species, indicating that Zinpyr-1 reports on Zn(II) complexed to LMWLs rather than free Zn(II) ions under certain cellular conditions acs.orgnih.gov.

Theoretical Framework for Rational Probe Design and Optimization

The insights gained from computational studies on Zinpyr-1 contribute to a broader theoretical framework for the rational design and optimization of fluorescent probes mdpi.comnih.gov. By understanding the relationship between molecular structure, electronic properties, and sensing mechanisms (like PET), researchers can systematically modify probe architectures to achieve desired characteristics. For example, computational investigations into the photophysics of Zinpyr-1 and its derivatives help in tuning parameters such as fluorescence quantum yield, Zn(II) affinity (Kd), selectivity, and response kinetics mit.edunih.govresearchgate.netnih.gov. The theoretical understanding of how different functional groups influence electron transfer, binding interactions, and spectral properties provides a predictive tool for developing next-generation sensors with enhanced performance for biological imaging and diagnostics mit.edunih.govresearchgate.netmdpi.comnih.gov. This approach allows for the optimization of probes for specific applications, such as improved brightness, reduced background fluorescence, or tailored affinity for different biological targets.

Challenges and Methodological Considerations in Research Application

Influence of pH on Fluorescence Response and Background Emission

A significant consideration in the use of Zinpyr-1 is the influence of pH on its fluorescence. The probe's fluorescence intensity is sensitive to proton concentration, which can lead to variations in background emission and affect the dynamic range of the zinc-dependent signal. The quenching mechanism of Zinpyr-1 is based on photoinduced electron transfer (PET) from the tertiary amine donor groups to the fluorescein (B123965) fluorophore. nih.gov Protonation of these amines, similar to the binding of a Zn(II) ion, can inhibit this PET process, resulting in an increase in background fluorescence. nih.govnih.gov

This pH sensitivity is a critical factor because the pKa values of the Zinpyr-1 receptor sites are near physiological pH. nih.gov Consequently, even minor fluctuations in cellular or experimental buffer pH can alter the protonation state of the probe, leading to a "proton-induced turn-on" that can be mistaken for or mask a true Zn(II) signal. nih.govnih.gov Research has shown that while the fluorescence of Zinpyr-1 is relatively constant between pH 5.5 and 6.5, it can decrease significantly at higher physiological pH levels. researchgate.net One study noted an 80% drop in fluorescence intensity as the pH increased from 5.5 to 7.4. researchgate.net This inherent pH sensitivity necessitates careful pH control in all experiments and appropriate calibration procedures to distinguish between proton-induced and zinc-induced fluorescence enhancement. ucsd.edu

Table 1: pH Influence on Zinpyr-1 and Derivative Fluorescence

Compound pH Range Observed Effect on Fluorescence Reference
Zinpyr-1 5.5 to 7.4 80% decrease in fluorescence intensity researchgate.net
Zinpyr-1 5.5 to 8.0 Emission intensity does not vary significantly, allowing for measurement of Zn(II)-induced changes ucsd.edu
ZAP Analogues 7.0 Proton-induced background emission obscures Zn(II)-induced fluorescence nih.gov
ZAP Analogues 9.0 Can detect Zn(II) fluorimetrically nih.gov
ZPP1 Physiological Lower pKa (6.52) results in lower background fluorescence compared to Zinpyr-1 nih.gov

Potential for Interference from Endogenous Ligands and Other Metal Ions

The selectivity of a fluorescent probe is paramount for its utility in biological systems, which contain a multitude of potential interfering substances. While Zinpyr-1 exhibits high affinity for Zn(II), it is not entirely specific and can interact with other metal ions and endogenous ligands.

Interference from Other Metal Ions: Several divalent metal ions can interfere with Zinpyr-1's response. Notably, cadmium (Cd(II)) and mercury (Hg(II)), which share chemical similarities with zinc, can also bind to the probe and induce a fluorescence turn-on response. nih.gov This can be a significant issue in studies involving exposure to these toxic heavy metals. mdpi.comresearchgate.net Conversely, paramagnetic transition metal ions such as cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)) have been shown to quench the fluorescence of Zinpyr-1, potentially leading to an underestimation of zinc levels if they are present in the sample. nih.gov

Interaction with Endogenous Ligands: Biological fluids and cellular cytoplasm contain high concentrations of low-molecular-weight ligands (LMWLs), such as amino acids, which are capable of binding Zn(II). acs.org Research has demonstrated that Zinpyr-1 can form ternary complexes of the structure Zn(Zinpyr-1)(LMWL). acs.orgsemanticscholar.org Glutamic acid, in particular, has been shown to form strong ternary complexes with the Zn(II)/Zinpyr-1 species. acs.org Numerical simulations suggest that under cellular conditions, the dominant species (over 96%) is actually the Zn(Zinpyr-1)(Glu) complex. acs.org This finding implies that Zinpyr-1 may not be reporting solely on "free" aqueous Zn(II) ions but rather on Zn(II) complexed with these LMWLs. acs.orgnih.gov This is a crucial methodological point, as it redefines the nature of the "labile zinc pool" being measured by the probe.

Table 2: Interference Profile of Zinpyr-1 and Derivatives

Interfering Substance Type of Interaction Consequence for Zinc Measurement Reference
Cadmium (Cd(II)) Competitive Binding Fluorescence turn-on, potential false positive nih.gov
Mercury (Hg(II)) Competitive Binding Fluorescence turn-on, potential false positive nih.gov
Cobalt (Co(II)) Quenching Underestimation of zinc concentration nih.gov
Nickel (Ni(II)) Quenching Underestimation of zinc concentration nih.gov
Copper (Cu(II)) Quenching Underestimation of zinc concentration nih.gov
Glutamic Acid Ternary Complex Formation Reports on Zn(II) complexed to glutamate, not just free Zn(II) acs.org

Impact of Probe Concentration on Measuring Free Zinc(II) Equilibrium

A fundamental challenge in using any chelating probe is that its introduction into a system can perturb the very equilibrium it is intended to measure. nih.gov Zinpyr-1 binds to labile Zn(II), thereby shifting the equilibrium between free and protein-bound zinc. The concentration of the probe itself is a critical experimental parameter that must be carefully optimized.

If the concentration of Zinpyr-1 is too high relative to the concentration of labile zinc, it can significantly deplete the free zinc pool. nih.govnih.gov This leads to a situation where the probe's fractional saturation is no longer governed by its affinity for zinc and the ambient free zinc concentration, but is instead limited by the total available labile zinc. nih.gov This artifact results in a systematic underestimation of the true free zinc concentration. nih.gov One study on measuring free zinc in human serum explicitly demonstrated this effect, showing that Zinpyr-1 concentrations of 0.5 µM and higher yielded significantly lower calculated values for free zinc compared to measurements at lower probe concentrations. nih.govresearchgate.net The authors recommended that the applied concentration of Zinpyr-1 should be as low as possible, ultimately using a final concentration of 0.05 µM for their assay. nih.govresearchgate.net

Table 3: Effect of Zinpyr-1 Concentration on Measured Free Zinc Concentration in Human Serum

Zinpyr-1 Concentration (µM) Measured Free Zinc (nM) (Mean ± SD) Significance vs. 0.05 µM
0.05 0.22 ± 0.01 -
0.1 0.21 ± 0.01 Not Significant
0.5 0.18 ± 0.01 p < 0.01
1 0.15 ± 0.01 p < 0.001
5 0.07 ± 0.01 p < 0.001

Data adapted from a study by Alker W., et al. (2019). The significance indicates the statistical difference compared to the value measured at the optimized concentration of 0.05 µM. nih.gov

Discriminating Labile Zinc(II) Signals from Protein-Bound Zinc(II)

In biological systems, the vast majority of cellular zinc is tightly bound to proteins, where it serves structural and catalytic roles. nih.gov The labile zinc pool, which Zinpyr-1 is designed to detect, represents a very small, transiently available fraction that is involved in signaling. rsc.org A key methodological challenge is ensuring that the probe is selectively reporting on this labile pool without significantly interacting with the much larger pool of protein-bound zinc.

Fluorescent chemosensors like Zinpyr-1 operate within a competitive exchange equilibrium with endogenous ligands and proteins. rsc.org The probe's ability to discriminate between labile and tightly bound zinc is largely determined by thermodynamics. Zinpyr-1 has a very high affinity for Zn(II), with a dissociation constant (Kd) of approximately 0.7 nM. acs.orgnih.gov This affinity is tuned to be sensitive to the picomolar to low nanomolar concentrations characteristic of the labile zinc pool. nih.gov In contrast, metalloproteins like metallothioneins bind zinc with much higher affinities (femtomolar to picomolar Kd values), making it thermodynamically unfavorable for Zinpyr-1 to strip zinc from these proteins under normal conditions.

However, the distinction is not absolute. The term "labile zinc" itself refers to the fraction of zinc that is accessible to chelators like Zinpyr-1. nih.gov Therefore, the probe defines the pool it measures. The use of a strong chelator like N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is often employed to establish a baseline of minimal fluorescence, effectively sequestering all accessible zinc and confirming that the Zinpyr-1 signal is indeed due to chelatable zinc. nih.govresearchgate.net Furthermore, by attaching Zinpyr-1 to genetically targeted proteins, researchers can direct the sensor to specific subcellular compartments, allowing for the measurement of labile zinc pools in distinct locations like the mitochondria or Golgi apparatus, thereby providing a more nuanced view of zinc homeostasis than what could be achieved by a freely diffusing probe. nih.govplu.edu

Future Research Directions and Advanced Applications

Development of Next-Generation Zinpyr Probes with Enhanced Selectivity and Signal-to-Noise Ratios

A primary focus of current research is the rational design of new Zinpyr probes that offer superior performance compared to the parent molecule, Zinpyr-1. These efforts are largely centered on improving the signal-to-noise ratio by minimizing the probe's fluorescence in its zinc-free (apo) state and maximizing the fluorescence turn-on upon zinc binding.

One successful strategy involves the modification of the fluorescein (B123965) scaffold. The introduction of electronegative substituents can lower the pKa of the benzylic amines responsible for quenching fluorescence, thereby reducing proton-induced background fluorescence at physiological pH. nih.govresearchgate.net For instance, the Zinpyr family has been expanded to include probes with carboxylic acid or ethyl ester functionalities, which not only decrease background fluorescence but also allow for the control of cellular localization. nih.govchemrxiv.orgacs.org

Furthermore, strategic modifications to the DPA chelating units have yielded probes with altered zinc affinity and improved fluorescence turn-on. A notable example is ZPP1, where one pyridine (B92270) arm in each DPA moiety of Zinpyr-1 is replaced with a pyrazine (B50134) group. nih.govresearchgate.net This modification results in lower background fluorescence and a higher fluorescent turn-on upon zinc complexation. nih.gov Interestingly, ZPP1 exhibits a distinct two-step fluorescence response as it binds one and then two zinc ions, a characteristic that has been leveraged for the quantification of zinc concentrations. nih.gov

Recent developments have also produced new members of the Zinpyr family, such as ZP1(5-en), ZP1(6-en), ZP1(5-Me2en), and ZP1(6-Me2en). chemrxiv.orgchemrxiv.orgnih.gov These probes combine a low quantum yield in the zinc-free state with a high turn-on and dynamic range, making them some of the brightest sensors in the Zinpyr family. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Photophysical Properties of Select Zinpyr Probes
ProbeKey ModificationAdvantageReference
Zinpyr-1 (ZP1)Parent CompoundBright fluorescent sensor for divalent zinc. nih.gov
ZP1 with Carboxylic Acid/Ethyl EsterAddition of -COOH or -COOEtReduced background fluorescence and controlled cellular localization. nih.govchemrxiv.orgacs.org
ZPP1Pyridine replaced with pyrazine in DPA armsLower background fluorescence, higher turn-on, and two-step zinc binding for quantification. nih.govresearchgate.net
ZP1(5-en), ZP1(6-en), ZP1(5-Me2en), ZP1(6-Me2en)Modification of parent sensors with ethane-1,2-diamine or N1,N2-dimethylethane-1,2-diamineHigh dynamic range and brightness. chemrxiv.orgchemrxiv.orgnih.gov

Integration with Advanced Imaging Modalities for Spatiotemporal Resolution

To gain deeper insights into the dynamic roles of zinc in cellular processes, there is a growing need to integrate zinc-selective probes with advanced imaging techniques that offer high spatial and temporal resolution. Zinpyr-1 is compatible with various microscopy techniques, including epifluorescence, confocal, and two-photon microscopy. glpbio.com

A significant advancement in this area is the development of dual-modality probes. For example, a paramagnetic manganese complex of Zinpyr-1 has been created that functions as both a fluorescent sensor and a magnetic resonance imaging (MRI) contrast agent. rsc.orgmedchemexpress.com This innovative probe allows for the detection of zinc through fluorescence microscopy while also enabling non-invasive imaging of zinc distribution in deeper tissues using MRI. rsc.org

Furthermore, researchers are developing methods to target Zinpyr probes to specific subcellular compartments, providing a more precise understanding of zinc homeostasis. This has been achieved by combining Zinpyr-1 with genetically encoded localization sequences or by fusing it to proteins that are targeted to specific organelles, such as the Golgi apparatus and mitochondria. researchgate.netnih.govnih.gov This targeted approach allows for the investigation of zinc dynamics within distinct cellular microenvironments. nih.gov

Expanding Applications in Plant Biology and Environmental Zinc(II) Research

The utility of Zinpyr-1 extends beyond animal cells to the realm of plant biology. It has been successfully employed to study zinc homeostasis in the roots of Arabidopsis thaliana. nih.govresearchgate.netresearchgate.netunimelb.edu.au In these studies, Zinpyr-1 fluorescence revealed the localization of zinc primarily in the xylem of wild-type roots. nih.govresearchgate.netunimelb.edu.au The probe was also instrumental in examining the effects of mutations in zinc transporter genes, demonstrating altered zinc distribution in mutant plants. nih.govresearchgate.net These findings highlight the potential of Zinpyr-1 as a valuable tool for dissecting the mechanisms of zinc uptake and transport in plants. nih.gov

While the application of Zinpyr-1 in environmental zinc sensing is a developing area, its sensitivity and selectivity for zinc(II) suggest its potential for detecting bioavailable zinc in environmental samples. A fluorimetric microassay based on Zinpyr-1 has been developed for the determination of free zinc in human serum, demonstrating its applicability in complex biological fluids. nih.govnih.gov This methodology could potentially be adapted for the analysis of zinc in water or soil extracts, providing insights into zinc bioavailability in different ecosystems.

Table 2: Research Findings on Zinpyr-1 in Plant Biology
OrganismKey FindingSignificanceReference
Arabidopsis thalianaZinpyr-1 fluorescence is predominantly localized in the xylem of wild-type roots.Indicates the pathway of zinc transport towards the shoot. nih.govresearchgate.netunimelb.edu.au
Arabidopsis thaliana (hma2, hma4 double mutant)Low Zinpyr-1 fluorescence in the xylem and high fluorescence in the pericycle and endodermis.Demonstrates the role of HMA2 and HMA4 transporters in loading zinc into the xylem. nih.govresearchgate.net

Exploring Specificity for Ternary Complex Detection and Quantification

A fascinating and complex aspect of Zinpyr-1's behavior in biological environments is its ability to form ternary complexes. In the cellular milieu, which contains high concentrations of low molecular weight ligands (LMWLs), Zinpyr-1 does not solely bind to free zinc ions. Instead, it can form ternary complexes of the type Zn(Zinpyr-1)(LMWL). acs.orgsemanticscholar.org

Studies have shown that Zinpyr-1 forms such ternary complexes with various biologically relevant ligands. acs.org Notably, glutamic acid forms a particularly strong ternary complex with the Zn(Zinpyr-1) species. acs.orgsemanticscholar.org Simulations suggest that under physiological conditions, the Zn(Zinpyr-1)(Glu) complex can be the dominant species, accounting for a significant portion of the exchangeable zinc detected by the probe. acs.org

This finding has two important implications. Firstly, it indicates that in a cellular context, Zinpyr-1 may be reporting on zinc that is complexed with LMWLs rather than solely free Zn2+ ions. acs.orgsemanticscholar.org Secondly, the specific affinity of the Zn(Zinpyr-1) complex for certain LMWLs, such as glutamic acid, opens up the intriguing possibility of developing methods to quantify these ligands in biological samples. acs.org

Q & A

Q. What experimental controls are essential when using Zinpyr1 to quantify intracellular zinc levels in cellular models?

Methodological Answer: Include negative controls (e.g., zinc-depleted media) and positive controls (e.g., ZnCl₂ supplementation) to establish baseline and maximal Zinpyr1 fluorescence signals. Use chelators like TPEN to validate zinc-specific responses. Calibrate signals against standard zinc concentrations using a fluorescence plate reader, and normalize data to cell viability assays (e.g., MTT) to account for cytotoxicity .

Q. How can researchers minimize interference from competing metal ions (e.g., Cu²⁺, Ca²⁺) when employing Zinpyr1?

Methodological Answer: Pre-treat cells with metal-specific chelators (e.g., BAPTA for Ca²⁺, neocuproine for Cu⁺) before Zinpyr1 incubation. Validate specificity using inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular metal concentrations. Adjust buffer compositions to stabilize zinc binding, as demonstrated in studies where Cu/Ca co-treatment altered Zinpyr1 signals .

Q. What are the standard protocols for Zinpyr1 staining in neuronal cultures?

Methodological Answer: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with 5–10 µM Zinpyr1 for 30–60 minutes. Use confocal microscopy with excitation/emission settings optimized for Zinpyr1 (e.g., 488 nm/515 nm). Include controls with zinc-saturated S100B protein to validate zinc buffering effects, as shown in neuronal signal modulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictory Zinpyr1 signal trends across different cell types (e.g., epithelial vs. neuronal)?

Methodological Answer: Perform cross-model validation using complementary techniques like FluoZin-3 or genetically encoded zinc sensors (e.g., ZapCY1). Analyze cell-specific zinc homeostasis mechanisms (e.g., metallothionein expression) via qRT-PCR. For example, in Caco-2 cells, Zinpyr1 signals increased with ZnCl₂, whereas neuronal cultures showed variability dependent on S100B zinc buffering .

Q. What statistical approaches are recommended for analyzing Zinpyr1 fluorescence data with high variability?

Methodological Answer: Apply two-way ANOVA to account for interaction effects between treatment groups and cell types (e.g., S100B mutants vs. wild-type). Use post-hoc Bonferroni corrections for multiple comparisons, as demonstrated in studies comparing plaque load and zinc distribution in cortical tissues . Report effect sizes and confidence intervals to contextualize biological significance.

Q. How can Zinpyr1 be integrated with omics workflows to link zinc dynamics to transcriptional regulation?

Methodological Answer: Correlate Zinpyr1 fluorescence intensity with transcriptomic data (e.g., RNA-seq of zinc-regulated genes like MT1/2 or ZIP/ZnT transporters). Use spatial transcriptomics on Zinpyr1-stained tissues to map zinc gradients alongside gene expression. Validate findings with zinc deprivation/repletion experiments and CRISPR knockouts of zinc-responsive pathways .

Methodological Best Practices

Q. How should researchers document Zinpyr1 protocols to ensure reproducibility?

Methodological Answer: Report exact dye concentrations, incubation times, and wash steps. Include instrument calibration details (e.g., microscope laser power, detector gain). For in vivo studies, specify anesthesia methods and perfusion protocols to avoid artifacts. Reference established guidelines for fluorescence quantification, such as ImageJ macro scripts for plaque load analysis .

Q. What strategies mitigate photobleaching in long-term Zinpyr1 time-lapse imaging?

Methodological Answer: Use low-light CCD cameras and limit exposure times. Apply anti-fade reagents (e.g., ProLong Diamond) and conduct pilot experiments to determine optimal imaging intervals. Validate signal stability with control wells imaged under identical conditions. For live-cell studies, employ hypoxia chambers to reduce oxidative dye degradation .

Data Interpretation & Contradiction Management

Q. How to address discrepancies between Zinpyr1 data and ICP-MS zinc measurements?

Methodological Answer: Reconcile fluorescence (labile zinc pool) with ICP-MS (total zinc) by performing lysosomal/cytosolic fractionation. Assess Zinpyr1’s binding affinity (Kd ≈ 0.7 nM) under experimental pH and temperature. For example, acidic organelles may quench Zinpyr1 signals, leading to underestimation of total zinc .

Q. What experimental designs clarify conflicting roles of zinc in apoptosis vs. proliferation using Zinpyr1?

Methodological Answer: Combine Zinpyr1 with caspase-3/7 activity assays and EdU proliferation markers. Titrate zinc levels using chelators/ionophores and generate dose-response curves. Contextualize findings with pathway inhibitors (e.g., p53 inhibitors for apoptosis). Studies in hiPSC-derived enterocytes showed zinc’s dual roles depend on concentration and exposure duration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.